Structural Differentiation via N-1 Substitution Pattern
The 1-butyl-2-oxo substitution on the tetrahydroquinoline core distinguishes CAS 941955-13-1 from the more commonly explored 1-arylsulfonyl analogs. This modification eliminates the sulfonamide group at the N-1 position, creating a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core rather than a 1-sulfonyl-1,2,3,4-tetrahydroquinolin-6-yl core found in compounds like N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide . The predicted XLogP3-AA of 3.8 for the target compound is substantially higher than that of the ethanesulfonyl analog (XLogP3-AA ~2.2, computed), indicating a significant >1.5 log unit increase in lipophilicity [1]. This physicochemical difference directly influences membrane permeability, protein binding, and metabolic stability profiles, making the compounds non-substitutable in cellular or in vivo assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and N-1 substitution type |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; N-1 substitution: butyl, 2-oxo |
| Comparator Or Baseline | N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide (CAS 946347-67-7); XLogP3-AA ≈ 2.2; N-1 substitution: ethanesulfonyl |
| Quantified Difference | ΔXLogP3-AA ≈ +1.6 log units |
| Conditions | Computed physicochemical properties (PubChem XLogP3 algorithm); no experimental logD or permeability data available for either compound at this time. |
Why This Matters
Procurement of the ethanesulfonyl analog would deliver a compound with markedly different permeability and ADME behavior, invalidating any structure-activity relationship hypothesis built around the 1-butyl-2-oxo chemotype.
- [1] PubChem. Compound Summary for CID 16927467: XLogP3-AA = 3.8. National Center for Biotechnology Information. View Source
- [2] Kuujia.com. Product description for CAS 941955-13-1: "The presence of the butyl and dimethylbenzene substituents enhances lipophilicity, which may improve membrane permeability and pharmacokinetic properties." View Source
